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Compound Name: Tam-IN-2

Cat. No.: B2828974

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the specificity of Tam-IN-2, a pyrrolotriazine-
based inhibitor, for the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases. Due to
the limited publicly available data for Tam-IN-2 (also known as compound 0904 from patent US
20170275290 Al), this guide utilizes data from other well-characterized TAM kinase inhibitors
to provide a comprehensive comparison of potency and selectivity. This information is crucial
for researchers and drug development professionals working on novel cancer therapies and
immunomodulatory agents targeting the TAM signaling axis.

Introduction to TAM Kinases

The TAM family of receptor tyrosine kinases, comprising Tyro3, AXL, and Mer, are key
regulators of the innate immune response. Their signaling is initiated by the binding of ligands,
primarily Gas6 (Growth Arrest-Specific 6) and Protein S.[1] This activation triggers downstream
pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cellular
processes like proliferation, survival, and migration.[1] Dysregulation of TAM kinase signaling is
implicated in various cancers, making them attractive therapeutic targets.[1][2]

Data Presentation: Specificity of TAM Kinase
Inhibitors
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The following table summarizes the inhibitory activity (IC50 values) of several small molecule
inhibitors against AXL, Mer, and Tyro3 kinases. A lower IC50 value indicates greater potency.

Reference
. Tyro3 IC50
Inhibitor Name  AXL IC50 (hM)  Mer IC50 (nM) (M) Compound
n
Class
Pyrrolotriazine
BMS-777607 11 1.8 4.3
Analog
LDC1267 8 29 <5 Not Specified
UNC2025 ~15 0.74 ~15 Pyrrolopyrimidine
R428 14 P I imidi
- - rrolopyrimidine
(Bemcentinib) Y by
INCB081776 16 14 - Not Specified
UNC569 - 0.8 - Pyrrolopyrimidine

Note: Data for Tam-IN-2 (pyrrolotriazine compound 0904) is not publicly available. BMS-
777607, a structurally related pyrrolotriazine analog, is included for representative comparison.

Experimental Protocols

The determination of inhibitor potency against TAM kinases is typically performed using
biochemical assays. Below are detailed methodologies for two common assay types.

Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide
by the kinase.

Materials:
e Recombinant human AXL, Mer, or Tyro3 kinase domain

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35)
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e Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

o [y-BP]ATP

o Test inhibitor (e.g., Tam-IN-2) dissolved in DMSO
o Phosphocellulose filter plates

e Wash buffer (e.g., 0.75% phosphoric acid)
 Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction
buffer.

o Add serially diluted test inhibitor or DMSO (vehicle control) to the reaction mixture.
e Initiate the kinase reaction by adding [y-33P]ATP.

¢ Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60
minutes).

» Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

o Transfer the reaction mixture to a phosphocellulose filter plate, which binds the
phosphorylated substrate.

e Wash the plate multiple times with the wash buffer to remove unincorporated [y-3P]ATP.
o Measure the radioactivity on the filter plate using a scintillation counter.

o Calculate the percentage of kinase inhibition for each inhibitor concentration and determine
the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
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This assay measures the inhibition of kinase activity by detecting the phosphorylation of a
biotinylated substrate peptide.

Materials:

Recombinant human AXL, Mer, or Tyro3 kinase domain
 Kinase reaction buffer

» Biotinylated substrate peptide

o ATP

e Test inhibitor (e.g., Tam-IN-2) dissolved in DMSO

e Europium-labeled anti-phosphotyrosine antibody (Donor)
» Streptavidin-allophycocyanin (SA-APC) (Acceptor)

» TR-FRET detection buffer

e Microplate reader capable of TR-FRET measurements

Procedure:

Add the kinase, biotinylated substrate peptide, and serially diluted test inhibitor or DMSO to
the wells of a microplate.

« Initiate the kinase reaction by adding ATP.
 Incubate the reaction at room temperature for a defined period.

» Stop the reaction by adding the TR-FRET detection buffer containing the Europium-labeled
anti-phosphotyrosine antibody and SA-APC.

¢ Incubate the plate to allow for the binding of the antibody to the phosphorylated substrate
and the binding of SA-APC to the biotinylated substrate.
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e Measure the TR-FRET signal on a microplate reader (excitation at ~340 nm, emission at
~620 nm for Europium and ~665 nm for APC).

e The FRET signal is generated when the donor and acceptor are in close proximity (i.e., when
the substrate is phosphorylated).

o Calculate the percentage of inhibition based on the decrease in the FRET signal and

determine the IC50 value.

Visualizations
TAM Kinase Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2828974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Gasb6 / Protein S

inds
Activates Activates
PI3K
Activates
Akt
|
mTOR

Cell Proliferation Cell Migration

Click to download full resolution via product page

Caption: TAM Kinase Signaling Pathways.

Experimental Workflow for Kinase Inhibition Assay
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Caption: General Workflow for Kinase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Comparative Analysis of Tam-IN-2 and Other TAM
Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2828974#tam-in-2-specificity-for-axl-mer-and-tyro3-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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